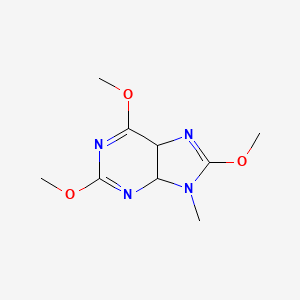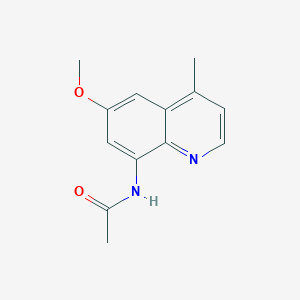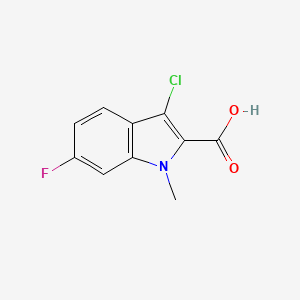![molecular formula C15H10N2O B11879312 6-Methoxybenzo[H]quinoline-4-carbonitrile](/img/structure/B11879312.png)
6-Methoxybenzo[H]quinoline-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxybenzo[H]quinoline-4-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a methoxy group at the 6th position and a carbonitrile group at the 4th position on the benzo[H]quinoline ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxybenzo[H]quinoline-4-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of aromatic aldehydes, malononitrile, and 1-tetralone in the presence of ammonium acetate and acetic acid as a catalyst . This one-pot method is efficient and yields the desired product with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are applied to ensure high yield and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of 6-methoxybenzo[H]quinoline-4-amine.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-cancer and anti-Chagas disease agent.
Industry: Utilized in the development of organic materials for electronic and photonic applications.
作用機序
The mechanism of action of 6-Methoxybenzo[H]quinoline-4-carbonitrile in biological systems involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of certain cancer cells by interfering with DNA replication and inducing apoptosis . The compound’s interaction with enzymes and receptors in the body is a subject of ongoing research.
類似化合物との比較
- 6-Methoxybenzo[H]quinoline-3-carbonitrile
- 8-Methoxybenzo[H]quinoline-4-carbonitrile
- 6-Methoxybenzo[H]quinoline-2-carbonitrile
Comparison: 6-Methoxybenzo[H]quinoline-4-carbonitrile is unique due to the specific positioning of the methoxy and carbonitrile groups, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and efficacy in biological assays .
特性
分子式 |
C15H10N2O |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
6-methoxybenzo[h]quinoline-4-carbonitrile |
InChI |
InChI=1S/C15H10N2O/c1-18-14-8-13-10(9-16)6-7-17-15(13)12-5-3-2-4-11(12)14/h2-8H,1H3 |
InChIキー |
KBWIZOKACNTYJN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=CN=C2C3=CC=CC=C31)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9-Oxo-9H-indeno[2,1-C]pyridine-3-carboxylic acid](/img/structure/B11879254.png)
![7-Bromo-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B11879258.png)
![3,3-Dimethyl-2-methylidene-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one](/img/structure/B11879265.png)

![5-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11879274.png)



![(2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine](/img/structure/B11879300.png)
![Ethyl 5-nitroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11879314.png)

